

Application of Omeprazole Sulfide-d3 in Metabolite Identification Studies

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Compound of Interest

Compound Name: Omeprazole sulfide-d3

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Omeprazole sulfide-d3** in metabolite identification and quantitative bioanalysis. Omeprazole, a proton pump inhibitor, undergoes extensive metabolism, and understanding its metabolic fate is crucial for drug development and clinical pharmacology. Stable isotope-labeled compounds, such as **Omeprazole sulfide-d3**, are invaluable tools in these studies.

Introduction to Omeprazole Metabolism and the Role of Stable Isotopes

Omeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main isoforms involved are CYP2C19 and CYP3A4.^[1]^[2] The major metabolic pathways include:

- Hydroxylation: CYP2C19 mediates the formation of 5-hydroxyomeprazole.^[2]
- Sulfoxidation: CYP3A4 is responsible for the formation of omeprazole sulfone.^[2]
- Reduction: Omeprazole can also be reduced to omeprazole sulfide.^[3]

These metabolites are largely inactive and are excreted in the urine after further biotransformation.[4]

Stable isotope labeling is a powerful technique used in drug metabolism studies. By introducing a heavy isotope, such as deuterium (d), into a drug molecule or its metabolite, researchers can easily distinguish it from its unlabeled counterpart using mass spectrometry. This approach has two primary applications:

- **Metabolite Identification:** Co-administration of a drug and its stable isotope-labeled analog results in a characteristic isotopic pattern for all drug-related material, allowing for their confident detection in complex biological matrices.
- **Quantitative Bioanalysis:** A stable isotope-labeled version of an analyte (or its metabolite) is the ideal internal standard for LC-MS/MS quantification, as it compensates for variability during sample preparation and analysis.

Omeprazole sulfide-d3 is the deuterated form of omeprazole sulfide, a metabolite of omeprazole. Its primary application is as an internal standard for the accurate quantification of omeprazole sulfide in biological samples. It can also be used in broader metabolite profiling studies to understand the downstream metabolism of omeprazole sulfide.

Data Presentation: Quantitative Parameters of Omeprazole Metabolism

The following tables summarize key quantitative data related to the metabolism of omeprazole.

Table 1: Michaelis-Menten Kinetic Parameters for Omeprazole Metabolism in Rat Liver Microsomes

Metabolic Pathway	Enzyme	Vmax (nmol/min/mg protein)	Km (μM)
Hydroxylation	CYP2C19 (predominantly)	2033	46.8
Sulfone Formation	CYP3A4 (predominantly)	187.9	120.7

Source: Data obtained from in vitro studies using rat liver microsomes.[5]

Table 2: Inhibition of Human Cytochrome P450 Isoforms by Omeprazole and its Metabolites

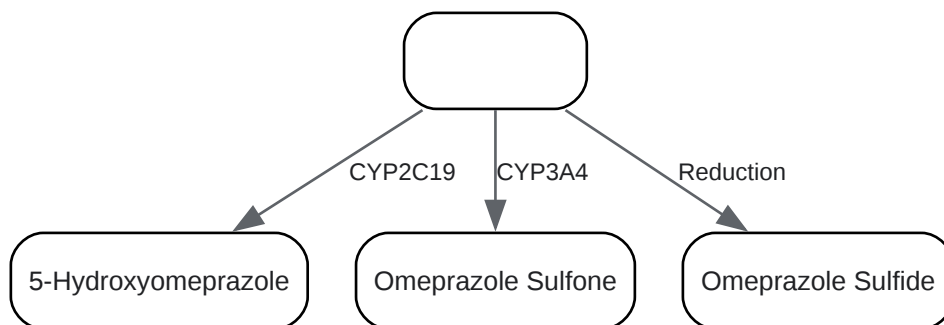
Compound	CYP Isoform	IC50 (μM)
Omeprazole	CYP2C19	8.4 ± 0.6
Omeprazole	CYP3A4	40 ± 4

Source: Data from in vitro inhibition studies.[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Omeprazole

The following diagram illustrates the primary metabolic pathways of omeprazole.

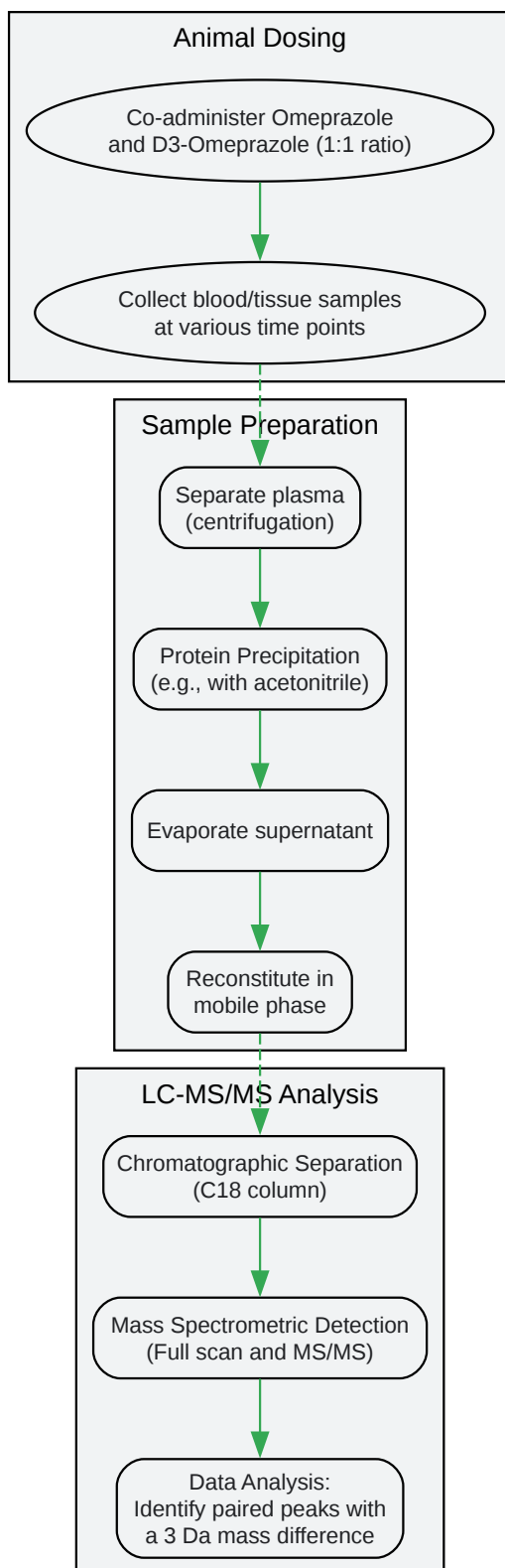


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Caption: Primary metabolic pathways of Omeprazole.

Experimental Workflow for In Vivo Metabolite Identification

The diagram below outlines a typical workflow for identifying omeprazole metabolites in vivo using a stable isotope-labeled analog.



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Caption: In vivo metabolite identification workflow.

Experimental Protocols

Protocol 1: In Vivo Metabolite Identification Using D3-Omeprazole

Objective: To identify metabolites of omeprazole in plasma and tissues of a model organism (e.g., mouse) by co-administering omeprazole and its deuterated analog, D3-omeprazole.

Materials:

- Omeprazole
- D3-Omeprazole
- Vehicle for dosing (e.g., saline, PEG400)
- Male ICR mice (or other appropriate animal model)
- Heparinized collection tubes
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Animal Dosing:
 - Prepare a dosing solution containing a 1:1 molar ratio of omeprazole and D3-omeprazole in the chosen vehicle.

- Administer the solution to the animals via the desired route (e.g., oral gavage, intravenous injection). A typical dose for mice is 10 mg/kg.[3][7]
- Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.[3]
- Tissues can be harvested at the final time point.
- Sample Preparation (Plasma):
 - Centrifuge the blood samples at 10,000 rpm for 5 minutes to separate the plasma.[3]
 - To a known volume of plasma (e.g., 100 μ L), add a 3-fold excess of cold acetonitrile to precipitate proteins.[3]
 - Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in a suitable volume (e.g., 100 μ L) of the initial mobile phase.[3]
- LC-MS/MS Analysis:
 - Chromatography:
 - Column: C18 column (e.g., 2.1 x 50 mm, 2.6 μ m).[7]
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3-0.4 mL/min.[7]
 - Gradient: A suitable gradient to separate metabolites, for example, a 23-minute gradient as described by Lee et al. (2020).[7]
 - Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Acquisition Mode: Perform full scan analysis to screen for paired peaks with a mass difference of 3 Da (corresponding to the deuterium label).
 - Use an information-dependent acquisition (IDA) method to trigger product ion scans (MS/MS) for these paired peaks to obtain structural information.^[7]
- Data Analysis:
 - Process the full scan data to identify ion pairs with a mass difference of 3 Da.
 - Analyze the MS/MS spectra to elucidate the structures of the potential metabolites.

Protocol 2: In Vitro Metabolism of Omeprazole using Human Liver Microsomes (HLM)

Objective: To investigate the metabolism of omeprazole in vitro using HLM to determine metabolic stability and identify major metabolites. **Omeprazole sulfide-d3** can be used as an internal standard for the quantification of omeprazole sulfide formed.

Materials:

- Omeprazole
- **Omeprazole sulfide-d3** (for use as an internal standard)
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Incubator/shaking water bath (37°C)

- LC-MS/MS system

Procedure:

- Incubation:
 - Prepare an incubation mixture in a microcentrifuge tube on ice. For a final volume of 200 μL , combine:
 - Phosphate buffer (pH 7.4)
 - HLM (final concentration of 0.5 mg/mL)
 - Omeprazole (final concentration of 1 μM)
 - Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
 - Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing **Omeprazole sulfide-d3** (as the internal standard).
- Sample Preparation:
 - Vortex the terminated reaction mixture and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use similar chromatographic conditions as described in Protocol 1.
 - Mass Spectrometry:
 - Ionization Mode: Positive ESI.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for the quantification of omeprazole and its expected metabolites (hydroxyomeprazole, omeprazole sulfone, omeprazole sulfide) and **Omeprazole sulfide-d3**.
- MRM Transitions (example):
 - Omeprazole: m/z 346.1 \rightarrow 198.1[7]
 - Omeprazole Sulfide: (Determine experimentally)
 - **Omeprazole Sulfide-d3**: (Determine experimentally, expected parent ion m/z +3 compared to omeprazole sulfide)
 - 5-Hydroxyomeprazole: m/z 362.1 \rightarrow (Determine experimentally)
 - Omeprazole Sulfone: m/z 362.1 \rightarrow (Determine experimentally)
- Data Analysis:
 - Quantify the decrease of omeprazole over time to determine its metabolic stability (half-life, intrinsic clearance).
 - Quantify the formation of metabolites, using **Omeprazole sulfide-d3** to accurately measure the concentration of omeprazole sulfide.

Conclusion

Omeprazole sulfide-d3 is a critical tool for the accurate quantification of the omeprazole sulfide metabolite. The use of stable isotope-labeled compounds, in general, is indispensable for modern drug metabolism studies, enabling confident metabolite identification and robust quantitative bioanalysis. The protocols provided herein offer a framework for researchers to investigate the complex metabolism of omeprazole, contributing to a better understanding of its pharmacokinetic properties and potential for drug-drug interactions.

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